2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-3-13-5-4-6-15(9-13)25-18(30)11-29-20(24)19(23(27-29)34-2)22-26-21(28-33-22)14-7-8-16-17(10-14)32-12-31-16/h4-10H,3,11-12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSRHFHIDRBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.
The molecular formula of this compound is , with a molecular weight of 450.47 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 450.47 g/mol |
| Molecular Formula | C21H18N6O4S |
| LogP | 3.5136 |
| Polar Surface Area | 104.996 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown some antibacterial properties against Bacillus subtilis and Escherichia coli . The specific compound has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential effectiveness.
Anticancer Activity
The oxadiazole derivatives are known for their anticancer activities by inhibiting critical enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . Studies on related compounds indicate that the introduction of specific substituents can enhance anticancer efficacy. For instance:
- Mechanism : Compounds targeting telomerase have been shown to reduce cancer cell viability.
- Case Study : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole or oxadiazole rings may enhance efficacy .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit glycogen synthase kinase (GSK) activity, which plays a role in insulin signaling and glucose metabolism . This inhibition could lead to potential applications in managing diabetes or metabolic disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for predicting the biological activity of this compound. Variations in substituents on the benzodioxole and pyrazole rings can significantly influence biological outcomes:
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C21H21N5O4S
- Molecular Weight : 486.5 g/mol
Structural Features
The compound consists of:
- An amine group
- An oxadiazole ring
- A pyrazole moiety
- A methylsulfanyl group
These features contribute to its potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, compounds containing oxadiazole and pyrazole rings have demonstrated significant growth inhibition against various cancer cell lines:
- In vitro studies on related oxadiazole derivatives have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against cancer cell lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Properties
Compounds featuring the oxadiazole structure have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth effectively . The presence of the benzodioxole moiety may enhance this activity due to its electron-withdrawing properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The oxadiazole and pyrazole groups can interact with enzyme active sites, potentially leading to significant inhibitory effects on enzymes involved in various metabolic pathways . This makes it a candidate for further studies in enzyme inhibition related to diseases like cancer and bacterial infections.
Synthesis and Characterization
A systematic approach to synthesizing similar compounds has been documented, wherein researchers utilized reflux methods to create derivatives that were then characterized using IR, NMR, and mass spectrometry techniques . This methodology can be adapted for synthesizing the target compound and evaluating its properties.
Biological Evaluation
In a study focusing on the biological evaluation of oxadiazole derivatives, compounds were tested for anticancer activity using various cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Oxadiazole derivatives | PGIs up to 86% against various cancer cell lines |
| Antimicrobial | Oxadiazole-containing compounds | Effective against Gram-positive/negative bacteria |
| Enzyme Inhibition | Pyrazole-based compounds | Potential inhibition of metabolic enzymes |
Comparison with Similar Compounds
Oxadiazole-Containing FLAP Inhibitors
Compound A shares structural homology with oxadiazole-based inhibitors of 5-lipoxygenase-activating protein (FLAP), such as BI 665915 (). Key comparisons include:
| Parameter | Compound A | BI 665915 |
|---|---|---|
| Core Structure | Pyrazole-oxadiazole | Pyrazole-oxadiazole-triazole |
| Binding Potency (IC₅₀) | Not reported | <10 nM (FLAP binding) |
| Functional Potency (IC₅₀) | Not reported | <100 nM (LTB₄ inhibition in whole blood) |
| Pharmacokinetics | Unknown | Low human clearance predicted |
BI 665915 demonstrates superior pharmacokinetic (PK) profiles and low cytochrome P450 3A4 interaction risks, suggesting that Compound A may require optimization of substituents (e.g., methylsulfanyl vs. triazole groups) to achieve similar drug-like properties .
Triazole-Sulfanyl Acetamide Derivatives
Compound A’s acetamide and sulfanyl groups align with derivatives like N-(5-chloro-2-methylphenyl)-2-{[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
| Parameter | Compound A | Compound |
|---|---|---|
| Aryl Substituent | 3-Ethylphenyl | 5-Chloro-2-methylphenyl |
| Heterocyclic Core | Pyrazole-oxadiazole | Triazole |
| Bioactivity | Undisclosed | Antiexudative activity (analogous) |
Anti-Exudative Acetamide Analogs
Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium.
| Parameter | Compound A | Compound |
|---|---|---|
| Core Structure | Pyrazole-oxadiazole | Triazole-furan |
| Dosage for Activity | Not tested | 10 mg/kg (effective dose) |
| Mechanism | Unknown | Likely COX/LOX inhibition |
The methylsulfanyl group in Compound A could modulate oxidative stress pathways, similar to sulfur-containing anti-inflammatory agents .
Key Research Findings and Gaps
- Structural Advantages : The benzodioxole-oxadiazole motif in Compound A may confer metabolic stability over simpler aryl groups, as seen in FLAP inhibitors .
- Bioactivity Gaps: No empirical data on Compound A’s binding affinity, selectivity, or PK/PD profiles are available in the provided evidence.
- Synthetic Challenges : Pyrazole-oxadiazole synthesis (as in ) often requires harsh conditions (e.g., 1,4-dioxane, sulfur), which may limit scalability .
Q & A
Q. What computational methodologies are recommended for predicting viable synthetic pathways for this compound?
A hybrid approach combining quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can identify energetically favorable pathways. For example, the ICReDD framework employs computational screening to prioritize reaction conditions, reducing trial-and-error experimentation . Key steps include:
- Optimizing molecular geometries using software like Gaussian or ORCA.
- Simulating reaction coordinates to identify transition states.
- Validating predictions with pilot-scale experiments.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Multi-modal characterization is essential:
- NMR (¹H/¹³C): Resolve aromatic protons (benzodioxole and pyrazole rings) and methylsulfanyl groups.
- High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass matching.
- X-ray crystallography: Resolve stereochemical ambiguities in the oxadiazole-pyrazole core. Discrepancies between experimental and computational spectra should prompt re-evaluation of synthetic impurities or tautomeric forms.
Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?
Prioritize target-specific assays based on structural motifs (e.g., oxadiazole’s kinase inhibition potential):
- Enzyme inhibition assays: Use fluorescence polarization or calorimetry to measure binding affinity.
- Cell-based viability assays: Screen against cancer lines (e.g., HeLa, MCF-7) with dose-response curves.
- Control experiments: Include reference inhibitors (e.g., staurosporine) and solvent-only blanks.
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental reaction yields be resolved?
Implement a feedback loop:
- Step 1: Re-examine computational parameters (e.g., solvent models, temperature corrections) using experimental data .
- Step 2: Apply sensitivity analysis to identify variables (e.g., catalyst loading, solvent polarity) causing discrepancies.
- Step 3: Use replicated analysis (as in Mendelian randomization studies) to validate outliers .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What advanced strategies optimize reaction conditions for high-purity synthesis?
Leverage design-of-experiments (DoE) and machine learning:
- DoE: Vary parameters (temperature, catalyst, solvent) in a factorial design to identify optimal interactions.
- Machine learning: Train models on historical reaction data to predict yield-controlling factors.
- In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
Q. How can researchers establish a structure-activity relationship (SAR) for derivatives of this compound?
A tiered approach is recommended:
- Tier 1: Synthesize analogs with modifications at the benzodioxole (electron-withdrawing groups) or acetamide (alkyl chain elongation).
- Tier 2: Perform molecular docking to assess binding mode variations (e.g., AutoDock Vina).
- Tier 3: Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Data Management and Collaboration
Q. What platforms facilitate data sharing and collaboration for studies on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
